molecular formula C9H10O4S B8498369 4-Hydroxyphenylsulfonylacetone

4-Hydroxyphenylsulfonylacetone

Cat. No.: B8498369
M. Wt: 214.24 g/mol
InChI Key: MZVCSEUFNRJWJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxyphenylsulfonylacetone is a synthetic organic compound characterized by a phenyl ring substituted with a hydroxyl group at the para position, a sulfonyl (-SO₂-) moiety, and a propan-2-one (acetone) group. The sulfonyl group likely enhances polarity and binding affinity compared to non-sulfonylated analogs, making it relevant in pharmaceutical and chemical research.

Properties

Molecular Formula

C9H10O4S

Molecular Weight

214.24 g/mol

IUPAC Name

1-(4-hydroxyphenyl)sulfonylpropan-2-one

InChI

InChI=1S/C9H10O4S/c1-7(10)6-14(12,13)9-4-2-8(11)3-5-9/h2-5,11H,6H2,1H3

InChI Key

MZVCSEUFNRJWJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CS(=O)(=O)C1=CC=C(C=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Hydroxyphenylsulfonylacetone (inferred structure) with key analogs from the evidence:

Compound Name Molecular Formula Molecular Weight CAS Number Functional Groups Key Applications/Properties
This compound C₉H₁₀O₄S (inferred) ~214 (calculated) N/A Hydroxyl, Sulfonyl, Ketone Research chemical (hypothesized)
4-Hydroxyphenylacetone C₉H₁₀O₂ 150.18 770-39-8 Hydroxyl, Ketone Organic synthesis intermediate
4-Hydroxyphenylacetic Acid C₈H₈O₃ 152.14 156-38-7 Hydroxyl, Carboxylic Acid Microbial metabolite; pharmaceutical impurity (e.g., Levothyroxine)
4-(Methylsulfonyl)phenylacetic Acid C₉H₁₀O₄S 214.24 90536-66-6 Methylsulfonyl, Carboxylic Acid Etoricoxib API impurity
Sulfamethoxazole Related Compound A C₁₂H₁₃N₃O₄S 295.31 21312-10-7 Sulfonamide, Acetamide Antibiotic intermediate

Key Differences and Implications

Functional Groups and Reactivity: The sulfonyl group in this compound and 4-(Methylsulfonyl)phenylacetic Acid increases molecular weight and polarity compared to non-sulfonylated analogs like 4-Hydroxyphenylacetone. The ketone group in 4-Hydroxyphenylacetone makes it prone to nucleophilic additions, whereas the sulfonyl group in this compound may confer stability against enzymatic degradation .

Bioactivity and Metabolism: 4-Hydroxyphenylacetic Acid is a microbial metabolite of flavanones, with demonstrated roles in antioxidant pathways . In contrast, sulfonyl-containing compounds like 4-(Methylsulfonyl)phenylacetic Acid are associated with anti-inflammatory drugs (e.g., Etoricoxib), suggesting sulfonyl groups enhance therapeutic targeting .

Pharmaceutical Relevance: Sulfonyl derivatives are common in API impurities (e.g., 4-(Methylsulfonyl)phenylacetic Acid in Etoricoxib) due to their metabolic persistence . 4-Hydroxyphenylacetic Acid, however, is noted as an impurity in thyroid medications, highlighting differences in metabolic pathways .

Sulfonyl ketones like this compound may share similar handling requirements, though direct data are lacking.

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